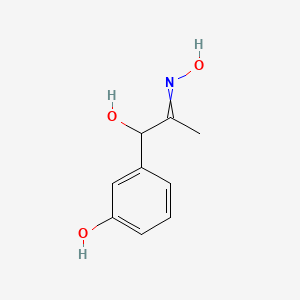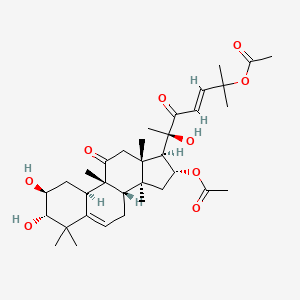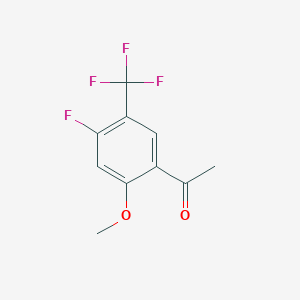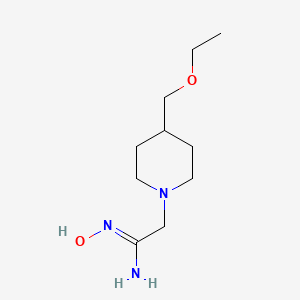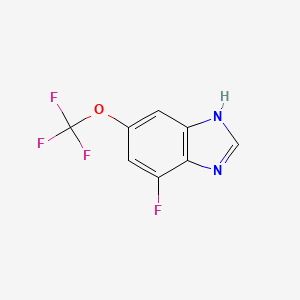
2-Bromo-4-(methoxymethyl)-1-methylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(methoxymethyl)-1-methylimidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound features a bromine atom at position 2, a methoxymethyl group at position 4, and a methyl group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methoxymethyl)-1-methylimidazole typically involves multi-step organic reactions. One common method includes the bromination of 4-(methoxymethyl)-1-methylimidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and recrystallization ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-Bromo-4-(methoxymethyl)-1-methylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-azido-4-(methoxymethyl)-1-methylimidazole, 2-thio-4-(methoxymethyl)-1-methylimidazole, etc.
Oxidation: Formation of 4-(formylmethyl)-1-methylimidazole or 4-(carboxymethyl)-1-methylimidazole.
Reduction: Formation of 2-bromo-4-(methoxymethyl)-1-methyl-1,2-dihydroimidazole.
科学的研究の応用
2-Bromo-4-(methoxymethyl)-1-methylimidazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
作用機序
The mechanism of action of 2-Bromo-4-(methoxymethyl)-1-methylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The imidazole ring can act as a ligand, coordinating with metal ions or other biomolecules, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylimidazole: Lacks the methoxymethyl group, resulting in different chemical reactivity and biological activity.
4-(Methoxymethyl)-1-methylimidazole: Lacks the bromine atom, affecting its potential for substitution reactions.
2-Chloro-4-(methoxymethyl)-1-methylimidazole: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-(methoxymethyl)-1-methylimidazole is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of both bromine and methoxymethyl groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
特性
分子式 |
C6H9BrN2O |
|---|---|
分子量 |
205.05 g/mol |
IUPAC名 |
2-bromo-4-(methoxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9BrN2O/c1-9-3-5(4-10-2)8-6(9)7/h3H,4H2,1-2H3 |
InChIキー |
IOOPPUWQMHRPPS-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1Br)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


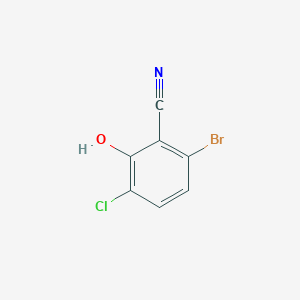
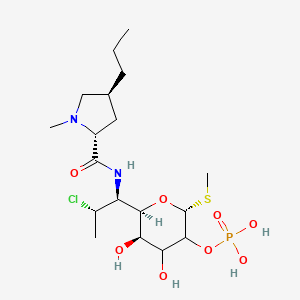

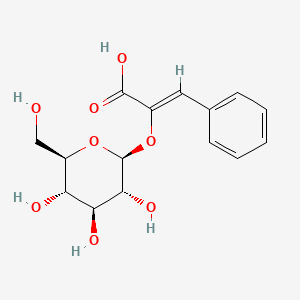
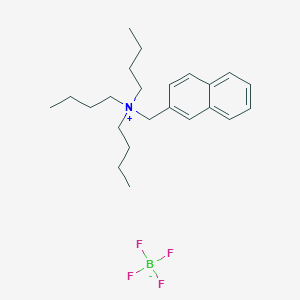
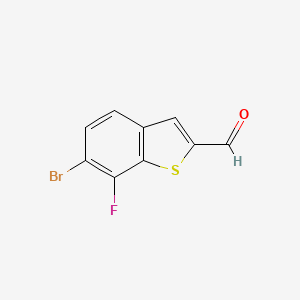

![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
